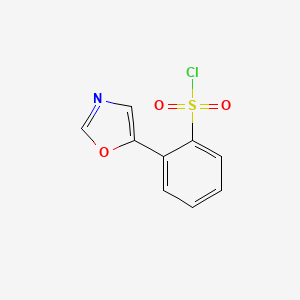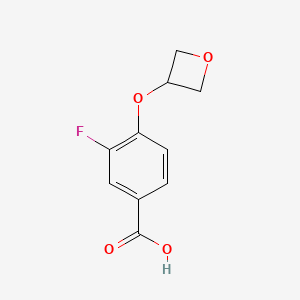
3-Fluoro-4-(oxetan-3-yloxy)benzoic acid
Übersicht
Beschreibung
3-Fluoro-4-(oxetan-3-yloxy)benzoic acid, commonly known as FOBA, is a compound that has been the center of attention in scientific research in recent years. It has a molecular formula of C10H9FO4 and a molecular weight of 212.17 g/mol.
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C10H9FO4 . The average mass is 212.174 Da and the monoisotopic mass is 212.048492 Da .Wissenschaftliche Forschungsanwendungen
Fluorescence Probing
The derivative 3-Fluoro-4-(oxetan-3-yloxy)benzoic acid, with its fluorinated structure, could potentially be analogous to the fluorophores like HPF and APF, designed to selectively detect highly reactive oxygen species (hROS) such as hydroxyl radicals and reactive intermediates of peroxidase. These fluorophores, though non-fluorescent themselves, produce fluorescein upon reaction with hROS, allowing for the differentiation and visualization of these species in biological systems (Setsukinai et al., 2003).
Synthesis of Biologically Active Molecules
Fluorinated compounds like this compound are valuable in the synthesis of new biologically active molecules due to the presence of pharmacophores such as fluorophenyl groups. These structures serve as the foundation for creating compounds with potential antibacterial activities, indicating the role of such derivatives in developing novel therapeutic agents (Holla, Bhat & Shetty, 2003).
Detection of Aromatic Metabolites
The structural properties of fluorinated benzoic acids facilitate the detection and analysis of metabolic pathways. For instance, in methanogenic consortia, fluorinated compounds are used to trace the metabolites of m-cresol, demonstrating their potential in understanding complex biological degradation processes (Londry & Fedorak, 1993).
Characterization and Thermal Studies
Fluorinated benzoic acid derivatives, similar in structure to this compound, have been a subject of extensive characterization and thermal studies. These studies reveal intricate details about molecular interactions and phase behaviors, enhancing our understanding of material properties at the molecular level (Wei et al., 2013; Fouzai et al., 2018).
Lithiation and Substitution Reactions
The structural framework of this compound might render it suitable for lithiation and subsequent substitution reactions. These reactions are fundamental in organic synthesis, offering pathways to create a variety of complex molecules with diverse functionalities (Bennetau et al., 1995).
Wirkmechanismus
Target of Action
The primary targets of a compound like “3-Fluoro-4-(oxetan-3-yloxy)benzoic acid” would typically be specific proteins or enzymes within a cell that the compound can bind to and exert its effects .
Mode of Action
The compound “this compound” would interact with its targets through chemical bonds, often leading to a change in the shape or function of the target protein or enzyme .
Biochemical Pathways
The compound “this compound” could affect various biochemical pathways depending on its specific targets. These effects could lead to changes in cellular processes such as metabolism, signal transduction, or gene expression .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “this compound” would determine how the compound is taken up by the body, how it is distributed to different tissues, how it is metabolized, and how it is ultimately excreted .
Result of Action
The molecular and cellular effects of “this compound” would depend on its mode of action and the specific biochemical pathways it affects. These effects could range from changes in cellular function to cell death .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of "this compound" .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
3-Fluoro-4-(oxetan-3-yloxy)benzoic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the specific enzyme and reaction context. The nature of these interactions can vary, with some involving covalent bonding while others may involve non-covalent interactions such as hydrogen bonding or van der Waals forces. These interactions are essential for understanding the compound’s role in biochemical processes and its potential therapeutic applications.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the phosphorylation status of key signaling proteins, thereby altering downstream signaling events. Additionally, this compound can impact gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression levels of specific genes. These cellular effects are critical for understanding the compound’s potential as a therapeutic agent.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound can bind to specific biomolecules, such as enzymes or receptors, thereby modulating their activity. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, preventing substrate binding and subsequent catalysis. Alternatively, it may activate certain enzymes by inducing conformational changes that enhance their catalytic activity. Additionally, this compound can influence gene expression by interacting with transcriptional regulators, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function . Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperature or pH extremes. Long-term exposure to this compound can lead to cumulative effects on cellular processes, which are essential for understanding its potential therapeutic applications and safety profile.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as modulating specific biochemical pathways or cellular processes. At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal physiological functions. Threshold effects are often observed, where a certain dosage level is required to elicit a significant biological response. Understanding the dosage effects of this compound is crucial for determining its therapeutic window and potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux by modulating the activity of key enzymes, leading to changes in the levels of specific metabolites. For example, it may inhibit enzymes involved in the synthesis or degradation of certain metabolites, thereby altering their concentrations within the cell. These effects on metabolic pathways are important for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity . This compound can be transported across cell membranes by specific transporters or binding proteins, influencing its localization and accumulation within different cellular compartments. The distribution of this compound within tissues can also affect its overall biological activity and therapeutic potential. Understanding the transport and distribution mechanisms of this compound is essential for optimizing its delivery and efficacy in therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is an important factor that influences its activity and function . This compound may be directed to specific cellular compartments or organelles by targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the mitochondria, where it can affect cellular metabolism and energy production. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications.
Eigenschaften
IUPAC Name |
3-fluoro-4-(oxetan-3-yloxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO4/c11-8-3-6(10(12)13)1-2-9(8)15-7-4-14-5-7/h1-3,7H,4-5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASUVPHSYHHOVGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)OC2=C(C=C(C=C2)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

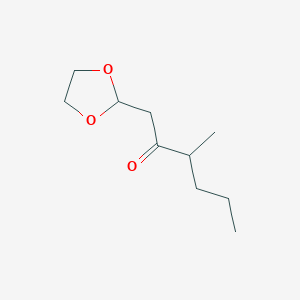
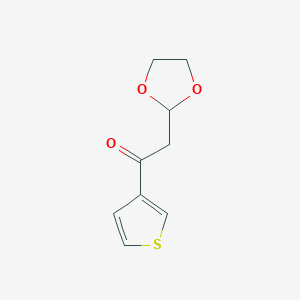
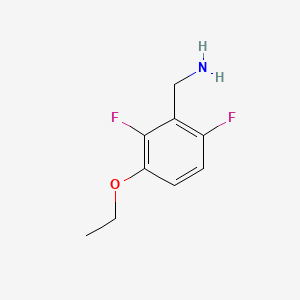
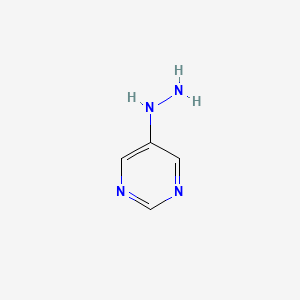
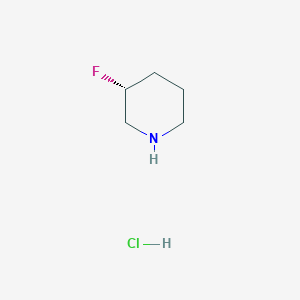
![Carbonic acid methyl ester 4-methyl-[1,2,3]thiadiazol-5-ylmethyl ester](/img/structure/B1396125.png)
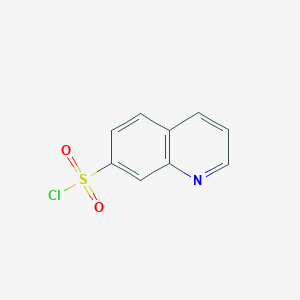
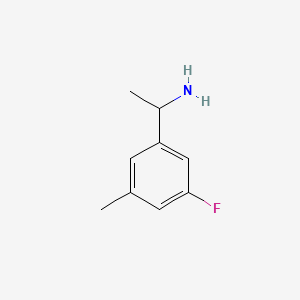
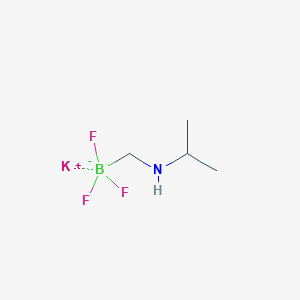
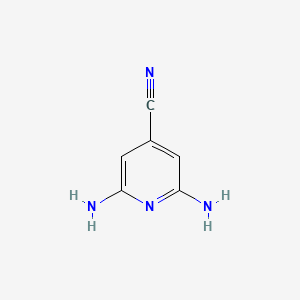
![trans-6-Amino-3-oxabicyclo[3.1.0]hexane](/img/structure/B1396133.png)
![2-Methylpyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B1396135.png)
